Sodium 2-(3-methoxypyridin-2-yl)acetate
Overview
Description
Sodium 2-(3-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8NNaO3 . It is a yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO3.Na/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 . This indicates the presence of a sodium ion (Na), a methoxy group (-OCH3), a pyridinyl group, and an acetate group in the molecule.Physical and Chemical Properties Analysis
This compound is a yellow solid at room temperature . It has a molecular weight of 189.15 .Scientific Research Applications
Efficient Synthesis Routes Research has developed efficient methodologies for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, crucial for the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and its analogs. These methods rely on the strategic functionalization of halogenated precursors, offering a high-yielding route suitable for the large-scale production of these compounds. Such advancements pave the way for rapid access to a broad range of heterocyclic analogues, underscoring the importance of sodium 2-(3-methoxypyridin-2-yl)acetate in medicinal chemistry (Morgentin et al., 2009).
Nucleophilic Amination A novel protocol for the nucleophilic amination of methoxypyridines, using sodium hydride in the presence of lithium iodide, illustrates another application of this compound derivatives. This method offers a concise route to various aminopyridines, highlighting the compound's role in the synthesis of potentially medicinal compounds (Pang, Kaga, & Chiba, 2018).
Antimicrobial Activity The synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives showcases the antimicrobial potential of this compound derivatives. These compounds have been transformed through intramolecular Thorpe-Ziegler cyclization into thieno[2,3-b]pyridines, some of which display significant bacteriostatic or tuberculostatic activities. This research underlines the compound's utility in developing new antimicrobial agents (Miszke et al., 2008).
Safety and Hazards
Sodium 2-(3-methoxypyridin-2-yl)acetate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .
Future Directions
Properties
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.Na/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOENHXWGMFUBBY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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